2-[4-(Difluoromethyl)phenyl]ethan-1-ol
Description
Overview of Organofluorine Chemistry in Contemporary Research
Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical research, with profound impacts on pharmaceuticals, agrochemicals, and materials science. researchgate.netuni-muenster.de The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—allow for the strategic modification of organic molecules to enhance their physicochemical and biological profiles. chinesechemsoc.orgnih.gov
The deliberate introduction of fluorine into bioactive molecules is a key strategy in drug design and lead optimization. alfa-chemistry.comdigitellinc.com Researchers leverage fluorination to modulate a variety of molecular properties. For instance, replacing a hydrogen atom or a hydroxyl group with fluorine can block sites of metabolic degradation, thereby increasing a drug's metabolic stability and half-life. nih.govmdpi.com This modification can also alter a molecule's lipophilicity, which affects its absorption, distribution, and membrane permeability. researchgate.netnih.gov Furthermore, the high electronegativity of fluorine can change the acidity or basicity of nearby functional groups and introduce favorable electrostatic interactions with biological targets, potentially increasing binding affinity and potency. nih.gov The development of novel and more efficient fluorination and fluoroalkylation methods continues to be an active area of research, enabling the synthesis of increasingly complex and precisely functionalized molecules. chinesechemsoc.orgcas.cn
Among the various fluorinated moieties, the difluoromethyl (CF2H) group has garnered significant attention in academic and industrial research. researchgate.netresearchgate.net It serves as a unique structural unit that imparts properties distinct from both its non-fluorinated analogue, the methyl group (CH3), and the commonly used trifluoromethyl group (CF3). The CF2H group is considered a metabolically stable bioisostere for functional groups like hydroxyls, thiols, and amines. researchgate.netnih.gov Its introduction into a molecule can enhance lipophilicity and improve cell membrane permeability. nih.gov Unlike the trifluoromethyl group, the difluoromethyl group possesses a polarized C-H bond, which allows it to function as a hydrogen bond donor, a characteristic that has opened new avenues for designing molecules with specific target interactions. nih.govnih.gov Consequently, the development of synthetic methods for the direct introduction of the CF2H group is a major focus in contemporary organic synthesis. rsc.orgmdpi.com
Academic Significance of the 2-[4-(Difluoromethyl)phenyl]ethan-1-ol Scaffold
The this compound structure combines two important chemical motifs: the difluoromethyl-substituted phenyl ring and the 2-phenylethanol (B73330) backbone. This combination makes it a valuable scaffold for fundamental chemical research and as a building block in the synthesis of more complex molecules.
This compound belongs to the class of phenylethanol derivatives, which are characterized by a phenyl ring attached to an ethanol (B145695) moiety. ontosight.ai The specific substitution of a difluoromethyl group at the para-position of the phenyl ring places it within a specialized subset of fluorinated aromatic alcohols. This substitution pattern is deliberate in synthetic design, as the electronic properties of the difluoromethyl group can influence the reactivity of both the aromatic ring and the hydroxyl group of the ethanol side chain. Research into related structures, such as those with OCF2H groups, has shown that the conformational preferences and electronic effects of such moieties are of significant interest in molecular design. nih.govnih.gov
The 2-phenylethanol framework is a common structural unit in organic chemistry. atamanchemicals.comwikipedia.org It is found in numerous natural products, particularly as a fragrance compound in essential oils, and is widely used in the flavor and perfume industries. atamanchemicals.comnih.gov From a synthetic perspective, the primary alcohol of the phenylethanol moiety is a versatile functional group that can undergo a wide range of chemical transformations, including oxidation to aldehydes or carboxylic acids, esterification, and conversion to halides for nucleophilic substitution reactions. This reactivity makes 2-phenylethanol and its derivatives, including this compound, valuable intermediates in multi-step syntheses. The presence of the aromatic ring also allows for electrophilic substitution reactions, further expanding its synthetic utility.
The difluoromethyl group is arguably the most significant functional group within the this compound scaffold, primarily due to its dual role as a lipophilic hydrogen bond donor and a bioisostere. researchgate.netnih.gov
Lipophilic Hydrogen Bond Donor : Traditionally, hydrogen bond donors are electronegative atoms like oxygen or nitrogen bonded to hydrogen (e.g., -OH, -NH). The CF2H group is an unconventional hydrogen bond donor. nih.gov The two highly electronegative fluorine atoms withdraw electron density from the carbon atom, which in turn polarizes the C-H bond, making the hydrogen atom sufficiently acidic to act as a hydrogen bond donor. researchgate.netresearchgate.net This property is termed "lipophilic" because the fluorine atoms simultaneously increase the molecule's lipophilicity (affinity for nonpolar environments). This unique combination allows molecules containing a CF2H group to form hydrogen bonds while potentially improving their ability to cross lipid membranes. nih.gov
Bioisostere : A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its biological activity. The CF2H group is recognized as an effective bioisostere for hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH2) groups. researchgate.netsemanticscholar.orgproquest.com It can mimic the hydrogen-bonding capabilities of these groups while offering greater metabolic stability, as the C-F and C-H bonds are less susceptible to enzymatic cleavage than O-H or S-H bonds. researchgate.netresearchgate.net Studies comparing the physicochemical properties of the CF2H group to these other functionalities are crucial for the rational design of new bioactive compounds. acs.org
The following interactive table summarizes a comparative study of the hydrogen bond acidity (A) and lipophilicity (ΔlogP) of the difluoromethyl group relative to groups it often bioisosterically replaces.
| Functional Group | Hydrogen Bond Acidity (A) | Lipophilicity Contribution (ΔlogP) | Bioisosteric Relationship |
| -CF2H | 0.085 - 0.126 | -0.1 to +0.4 | Mimics -OH, -SH, -NH2 |
| -OH | Higher than -CF2H | More Hydrophilic | Bioisosteric Target |
| -SH | Similar to -CF2H | Similar to -CF2H | Bioisosteric Target |
| -NH2 | Similar to -CF2H | More Hydrophilic | Bioisosteric Target |
| -CH3 | Not a Donor | Reference (ΔlogP = 0) | Non-polar Analogue |
| Data derived from studies on difluoromethyl anisoles and thioanisoles. ΔlogP represents the change in the logarithm of the partition coefficient compared to a methyl group. nih.govsemanticscholar.orgacs.org |
This table illustrates that the CF2H group's hydrogen bond donating capacity is comparable to that of thiophenol or aniline (B41778) but weaker than a hydroxyl group. semanticscholar.orgacs.org Its effect on lipophilicity can vary, sometimes increasing it and sometimes decreasing it slightly compared to a methyl group, depending on the molecular context. nih.govacs.org These nuanced properties make the difluoromethyl group a powerful tool in medicinal chemistry research.
Structure
3D Structure
Properties
Molecular Formula |
C9H10F2O |
|---|---|
Molecular Weight |
172.17 g/mol |
IUPAC Name |
2-[4-(difluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H10F2O/c10-9(11)8-3-1-7(2-4-8)5-6-12/h1-4,9,12H,5-6H2 |
InChI Key |
HPUPMSIKTLTRAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCO)C(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 4 Difluoromethyl Phenyl Ethan 1 Ol and Analogous Difluoromethylated Alcohols
Modern Strategies for Site-Selective Difluoromethyl Group Introduction
Achieving site-selective introduction of the difluoromethyl group, particularly into aromatic rings, is a significant challenge in synthetic chemistry. Traditional methods often lack regioselectivity, leading to mixtures of isomers that are difficult to separate. However, recent advancements have provided more precise and efficient strategies. These modern approaches can be broadly categorized into radical difluoromethylation and transition metal-catalyzed techniques.
Radical Difluoromethylation Approaches
Radical difluoromethylation has emerged as a powerful tool for C-CF2H bond formation due to its mild reaction conditions and high functional group tolerance. researchgate.net These methods typically involve the generation of a difluoromethyl radical (•CF2H), which can then be trapped by a suitable organic substrate.
Visible-light photoredox catalysis has revolutionized radical chemistry by providing a mild and efficient way to generate radical species. rsc.org In the context of difluoromethylation, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) process with a suitable difluoromethyl radical precursor to generate the reactive •CF2H radical. rsc.orgresearchgate.netresearchgate.net This strategy has been successfully applied to the difluoromethylation of a wide range of substrates, including heterocycles and alkenes. researchgate.netresearchgate.net
A common approach involves the use of an excited photocatalyst to reduce a difluoromethylating agent, such as S-(difluoromethyl)sulfonium salts or difluoromethyl heteroaryl-sulfones. researchgate.netmdpi.com The resulting difluoromethyl radical can then add to an aromatic or heteroaromatic system. For the synthesis of compounds like 2-[4-(difluoromethyl)phenyl]ethan-1-ol, this could involve the difluoromethylation of a pre-functionalized styrene (B11656) derivative.
| Photocatalyst | Difluoromethyl Source | Substrate Type | Key Features |
| Ru(bpy)3(PF6)2 | S-(difluoromethyl)sulfonium salt | N-arylacrylamides | Mild conditions, good to excellent yields. researchgate.net |
| Ir(ppy)3 | Difluoromethyl heteroaryl-sulfones | Heteroarenes | High efficiency for C-H difluoromethylation. mdpi.com |
| Organic dyes | Difluoroacetic anhydride | Alkenes, dienes | Low-cost and easy-to-handle reagent. researchgate.net |
The generation of difluoromethyl radicals through single-electron transfer (SET) is a fundamental step in many radical difluoromethylation reactions. nih.gov This can be achieved through various means, including the use of photoredox catalysts as mentioned above, or through other redox-active species. rsc.org For instance, certain amines can be oxidized under photoredox conditions to generate nitrogen-centered radicals, which can then facilitate the formation of a difluoromethyl radical from a suitable precursor. rsc.org
Mechanistic studies have revealed that the process often involves a radical-radical cross-coupling between the generated difluoromethyl radical and a carbon-centered radical derived from the substrate. rsc.org This strategy allows for the direct difluoromethylation of C(sp3)-H bonds under mild, transition-metal-free conditions. rsc.org
Tandem or cascade reactions offer an efficient approach to building molecular complexity in a single synthetic operation. In the context of synthesizing difluoromethylated alcohols, a tandem reaction can be initiated by the addition of a difluoromethyl radical to an unsaturated system. nih.gov For example, a photoredox-catalyzed tandem reaction of N-allyl amides has been developed to produce difluoromethylated β-amino alcohols. nih.gov This process involves the initial addition of the difluoromethyl radical to the allyl group, followed by a carbocation trap and rearrangement to furnish the final product in good to excellent yields. nih.gov A similar strategy could be envisioned for the synthesis of this compound by starting with a suitably substituted allylic alcohol.
Transition Metal-Catalyzed Difluoromethylation Techniques
Transition metal catalysis provides a powerful and versatile platform for the formation of carbon-fluorine bonds. Copper, in particular, has been extensively explored for its ability to mediate the formation of C-CF2H bonds.
Copper-mediated cross-coupling reactions are a cornerstone of modern organic synthesis. The formation of a C(sp2)–CF2H bond via copper catalysis is a valuable transformation for introducing the difluoromethyl group onto aromatic and vinylic systems. researchgate.net These reactions typically involve the coupling of an aryl halide or a related electrophile with a difluoromethyl source in the presence of a copper catalyst.
While the generation and reactivity of Cu-CF3 species are well-established, the corresponding Cu-CF2H complexes are less stable, making this transformation more challenging. researchgate.net Despite these challenges, successful copper-catalyzed difluoromethylations of aryl iodides have been developed using reagents like TMSCF2H. semanticscholar.org These methods offer a direct route to difluoromethylated arenes, which can then be further functionalized to produce alcohols such as this compound.
Recent advancements in this area include the development of enantioconvergent copper-catalyzed difluoromethylation of alkyl halides, which allows for the construction of chiral centers bearing a difluoromethyl group with high enantioselectivity. researchgate.net This is achieved through the use of a chiral diamine ligand in conjunction with a copper catalyst and a nucleophilic difluoromethyl-zinc reagent. researchgate.net
| Copper Source | Difluoromethyl Reagent | Substrate | Ligand | Key Features |
| CuI | TMSCF2H | Aryl iodides | None specified | Direct difluoromethylation of electron-deficient aryl iodides. semanticscholar.org |
| [Cu(CH3CN)4]PF6 | (DMPU)Zn(CF2H)2 | Racemic alkyl halides | Chiral diamine | Enantioconvergent synthesis of chiral difluoromethylated compounds. researchgate.net |
| CuBr | CuCF(OCF3)(CF2H)2 | Aroyl chlorides, Aryl iodides | DMSO | Transfer of a bulky fluoroalkyl group containing a CF2H moiety. nih.govacs.org |
Nucleophilic and Electrophilic Difluoromethylation Methods
Beyond metal-catalyzed cross-coupling, direct nucleophilic and electrophilic difluoromethylation methods provide alternative and complementary strategies for the synthesis of difluoromethylated compounds.
The conversion of a carbonyl group in an aldehyde or ketone to a gem-difluoro group is a direct method for introducing the difluoromethyl moiety. This transformation, known as deoxofluorination, typically employs specialized fluorinating reagents.
Reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are effective for the deoxofluorination of aldehydes and ketones. organic-chemistry.orgenamine.net Deoxo-Fluor is noted for its higher thermal stability compared to diethylaminosulfur trifluoride (DAST). organic-chemistry.orgenamine.net More recent developments include the use of XtalFluor-E, which facilitates the deoxofluorination of aromatic aldehydes at room temperature under highly concentrated, solvent-free conditions, affording a range of difluoromethyl-containing compounds. rsc.orgthieme-connect.com
A diphenyl sulfide/Selectfluor system has also been reported for the deoxydifluorination of aldehydes under mild conditions. cas.cn This method offers an attractive alternative to more hazardous reagents. The reaction is proposed to proceed through the activation of the aldehyde by coordination with the sulfur species, followed by nucleophilic attack of fluoride (B91410). cas.cn
Table 4: Deoxofluorination of Carbonyl Compounds
| Reagent | Substrate | Key Features |
|---|---|---|
| Deoxo-Fluor | Aldehydes, Ketones | Thermally stable reagent. organic-chemistry.orgenamine.net |
| XtalFluor-E | Aromatic Aldehydes | Room temperature, solvent-free conditions. rsc.orgthieme-connect.com |
| Ph2S/Selectfluor | Aldehydes | Mild conditions, avoids hazardous reagents. cas.cn |
S-(Difluoromethyl)sulfonium salts have been developed as effective electrophilic difluoromethylating reagents. These reagents can transfer a CF2H group to various nucleophiles under mild conditions.
Air- and light-stable S-(difluoromethyl)-S-phenyl-S-(2,4,6-trialkoxyphenyl) sulfonium (B1226848) salts have been successfully synthesized. acs.orglookchem.com The stability and reactivity of these reagents are enhanced by the presence of intramolecular hydrogen bonds. They have been shown to be effective for the C-selective difluoromethylation of β-ketoesters and malonates, providing good to excellent yields with high regioselectivity. acs.orglookchem.com
Other developments include the design of difluoromethylsulfonyl imidazolium (B1220033) salts, which can act as radical difluoromethylation reagents for the amino- and oxy-difluoromethylation of alkenes. cas.cn The reaction pathway can be controlled by the choice of solvent. cas.cn The synthesis of these salts is straightforward and does not require extensive purification. cas.cn
The direct difluoromethylation of alcohols can be achieved through the insertion of difluorocarbene into the O-H bond. This method provides a direct route to difluoromethyl ethers.
A general and efficient method for the difluoromethylation of primary, secondary, and even tertiary alcohols has been developed using (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br) as a practical difluorocarbene source. cas.cnresearchgate.netnih.gov The reaction proceeds under mild, weakly basic or acidic conditions and is believed to occur through the direct interaction of the neutral alcohol with difluorocarbene. cas.cnresearchgate.netnih.gov This is in contrast to the difluoromethylation of phenols, which typically requires deprotonation. cas.cnnih.gov TMSCF2Br is particularly effective for generating difluorocarbene in the organic phase of a two-phase system, which minimizes contact with the aqueous activator and promotes the reaction with the alcohol. cas.cn
This methodology has been extended to using water as the sole reaction medium, with potassium bifluoride (KHF2) as a mild activator for TMSCF2Br. cas.cn This provides an environmentally benign process for the synthesis of difluoromethyl ethers. cas.cn
Direct and Stepwise Difluoromethylation Strategies
The synthesis of difluoromethylated compounds can be broadly categorized into direct and stepwise strategies. Direct methods involve the introduction of the -CF2H group in a single step via C-H functionalization, while stepwise methods rely on the conversion of a pre-existing functional group.
Direct Difluoromethylation of arenes is a powerful technique that forges a C-CF2H bond directly onto the aromatic ring. This is often achieved using electrophilic difluoromethylating reagents. For instance, reagents derived from phenylsulfonyl difluoromethane (B1196922) can functionalize various arenes under transition-metal-free conditions. nih.gov These reactions provide an efficient pathway for the construction of C(sp²)–CF2SO2Ph bonds, which can subsequently be transformed into the desired difluoromethyl group. nih.gov Another approach involves the use of radical-based processes, where (phenylthio)difluoromethyl radicals, generated electrochemically from precursors like bromodifluoromethyl phenyl sulfide, can be trapped by aromatic systems. beilstein-journals.org
Stepwise Difluoromethylation offers an alternative route by transforming existing functional groups. A common precursor is a carbonyl group (aldehyde or ketone), which can be converted to the difluoromethyl group. While highly effective, these methods require the prior installation of the carbonyl functionality at the desired position on the phenyl ring.
A key reactive intermediate in many of these transformations is difluorocarbene (:CF2). cas.cn This species can be generated from various precursors, such as (trimethylsilyl)bromodifluoromethane (TMSCF2Br), and is particularly effective for the difluoromethylation of alcohols and phenols to form difluoromethyl ethers. nih.govcas.cn While the target molecule features an aromatic C-CF2H bond, the principles of difluorocarbene chemistry are central to the synthesis of analogous difluoromethylated alcohols where the difluoromethyl group is part of an ether linkage (-OCF2H). nih.govchinesechemsoc.orgchinesechemsoc.org
| Strategy | Reagent/Method | Description | Key Intermediates |
| Direct (C-H Functionalization) | Electrophilic (phenylsulfonyl)difluoromethylating reagents | Direct reaction with arenes to form a C(sp²)-CF2SO2Ph bond, a precursor to the C-CF2H group. nih.gov | Aromatic Cation |
| Direct (Radical) | Electrochemical reduction of bromodifluoromethyl phenyl sulfide | Generates (phenylthio)difluoromethyl radicals that can add to aromatic rings. beilstein-journals.org | (Phenylthio)difluoromethyl radical |
| Stepwise (from Carbonyls) | Various fluorinating agents (e.g., DAST, Deoxo-Fluor®) | Conversion of a pre-installed aldehyde or ketone group on the phenyl ring to a difluoromethyl group. | Hemiketal/Thiohemiketal |
| Difluorocarbene Insertion | TMSCF2Br, FSO2CF2COOH, etc. | Generation of difluorocarbene (:CF2) which reacts with nucleophiles like phenols or alcohols. cas.cnnih.gov | Difluorocarbene (:CF2) |
Synthetic Routes to the Phenylethanol Core and Aromatic Functionalization
The synthesis of this compound requires the strategic construction of the 2-phenylethan-1-ol backbone in conjunction with the regioselective placement of the difluoromethyl group at the para-position of the phenyl ring.
Once the difluoromethylated aromatic core is available, several classic organic transformations can be employed to construct the ethan-1-ol side chain. The choice of method often depends on the availability of the starting materials.
Grignard Reaction with Ethylene (B1197577) Oxide: A robust method involves the reaction of a Grignard reagent, prepared from a 4-(difluoromethyl)phenyl halide (e.g., 4-bromo-1-(difluoromethyl)benzene), with ethylene oxide. This reaction directly forms the two-carbon alcohol side chain in a single, efficient step.
Reduction of Phenylacetic Acid Derivatives: An alternative route begins with 4-(difluoromethyl)phenylacetic acid or its corresponding esters. These precursors can be reduced to the target alcohol using powerful reducing agents such as lithium aluminum hydride (LiAlH4). This pathway is contingent on the accessibility of the substituted phenylacetic acid.
Reduction of Acetophenone Derivatives: A third approach involves the reduction of a 1-[4-(difluoromethyl)phenyl]ethan-1-one intermediate. This ketone can be prepared via Friedel-Crafts acylation of difluoromethylbenzene. The subsequent reduction of the ketone carbonyl group, using reagents like sodium borohydride (B1222165) (NaBH4), yields the desired this compound.
| Synthetic Route | Starting Material | Key Reagents | Product |
| Grignard Route | 4-(Difluoromethyl)phenyl bromide | 1. Mg, THF; 2. Ethylene oxide | This compound |
| Carboxylic Acid Reduction | 4-(Difluoromethyl)phenylacetic acid | LiAlH4, THF | This compound |
| Ketone Reduction | 1-[4-(Difluoromethyl)phenyl]ethan-1-one | NaBH4, Methanol | This compound |
Achieving the correct 1,4-substitution pattern (para) on the phenyl ring is critical. The electronic properties of the substituents guide the synthetic strategy. The ethan-1-ol side chain is an ortho-, para-directing activator, while the difluoromethyl group is a deactivating, meta-directing group.
Due to these directing effects, a direct electrophilic difluoromethylation of 2-phenylethan-1-ol would be unselective, likely yielding a mixture of ortho and para isomers, with the potential for competing reactions. Therefore, the most effective syntheses for this compound begin with precursors where the para-relationship is already established.
A common strategy involves starting with a readily available para-substituted benzene (B151609) derivative, such as 4-bromoacetophenone or 4-bromotoluene. The synthetic sequence is designed to first elaborate the side chain and then introduce the difluoromethyl group, or vice versa, while preserving the para-substitution pattern. For example, one could start with 4-bromo-1-(difluoromethyl)benzene and then build the ethan-1-ol chain using one of the methods described in section 2.2.1. This approach ensures that the final product is exclusively the desired para-isomer, avoiding complex purification steps to remove other regioisomers. This highlights a fundamental principle in aromatic synthesis: regiochemical control is best achieved by utilizing the inherent directing effects of substituents in a planned, multi-step sequence rather than attempting a non-selective direct functionalization.
Mechanistic Investigations and Reaction Pathways of Difluoromethylated Systems
Elucidation of Reaction Mechanisms for Difluoromethylation Processes
Difluoromethylation reactions can proceed through various mechanistic pathways, broadly categorized into radical, transition metal-catalyzed, and carbene-based processes. nih.gov The choice of reagents and reaction conditions dictates the operative mechanism, leading to the formation of the desired C-CF2H bond.
Radical difluoromethylation has become a versatile method for incorporating the CF2H group due to its mild reaction conditions and high functional group tolerance. researchgate.net These reactions rely on the generation of the difluoromethyl radical (•CF2H) from a suitable precursor. researchgate.net A variety of reagents have been developed to serve as sources for the •CF2H radical through processes like single-electron oxidation, single-electron reduction, or radical abstraction. rsc.org
The generation of the •CF2H radical is the initiation step of the reaction. For instance, photoredox catalysis can be employed to activate a precursor like HCF2SO2Cl with a photocatalyst such as fac-Ir(ppy)3. rsc.org The excited photocatalyst can induce the formation of the •CF2H radical, which then participates in subsequent propagation steps. rsc.org Another common precursor, zinc difluoromethanesulfinate (Zn(SO2CF2H)2), can generate the •CF2H radical in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net
Once generated, the difluoromethyl radical can add to unsaturated systems, such as alkenes or arenes, or participate in C-H functionalization. researchgate.netccspublishing.org.cn For example, in the Minisci-type reaction, the electrophilic •CF2H radical (when attached to an electron-withdrawing group) can add to electron-rich heteroarenes. nih.gov The resulting radical intermediate is then oxidized to a cation, which loses a proton to afford the final difluoromethylated product, thus propagating the radical chain. rsc.org Defluorination reactions via radical intermediates are also a powerful transformation, providing versatile routes for chemical bond formation. ccspublishing.org.cn
| Precursor Reagent | Activation Method | Reference |
|---|---|---|
| Zn(SO2CF2H)2 (DFMS) | Single-electron oxidation (e.g., with TBHP, photoredox catalysis) | rsc.orgresearchgate.net |
| HCF2SO2Cl | Single-electron reduction (e.g., photoredox catalysis) | rsc.org |
| BrCF2H | Radical abstraction | rsc.org |
| Difluoroacetic acid | Transition metal catalysis | researchgate.net |
| Hypervalent iodine(III) reagents | Photolysis | rsc.org |
Transition metal catalysis provides a powerful platform for difluoromethylation reactions, enabling cross-coupling and C-H functionalization pathways. cas.cnresearchgate.net Copper, palladium, and nickel are commonly employed metals, each operating through distinct redox cycles. rsc.org
In copper-catalyzed reactions, a typical cycle may involve a Cu(I) species. Transmetalation of a difluoromethyl group from a reagent like [(DMPU)2Zn(CF2H)2] to a Cu(I) salt generates a copper-difluoromethyl intermediate, such as [Cu(CF2H)2]⁻. rsc.org This species can then react with an aryl halide through a proposed mechanism involving oxidative addition to form a Cu(III) intermediate, followed by reductive elimination to yield the difluoromethylated arene and regenerate the Cu(I) catalyst. rsc.org Alternatively, some copper-catalyzed reactions are proposed to proceed via a radical pathway involving single electron transfer (SET) from a Cu(I) complex to generate an aryl radical, which then combines with the CF2H moiety. rsc.org
Palladium-catalyzed difluoromethylation often involves a Pd(0)/Pd(II) catalytic cycle. The cycle typically begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex to form a Pd(II) intermediate, Ar-Pd(II)-X. Subsequent reaction with a difluoromethylating agent leads to a key intermediate, Ar-Pd(II)-CF2H. Reductive elimination from this complex furnishes the desired Ar-CF2H product and regenerates the active Pd(0) catalyst. rsc.org The strong electron-withdrawing nature of the CF3 group can make this reductive elimination step challenging for related trifluoromethylations, a hurdle that has been overcome by using sterically hindered, electron-rich phosphine (B1218219) ligands. rsc.org
Nickel catalysis is also effective, often proceeding through Ni(0)/Ni(II) or Ni(I)/Ni(III) cycles. For instance, a Ni(II) precatalyst can be reduced in situ to Ni(0). rsc.org Oxidative addition of an aryl chloride yields an Ar-Ni(II)-Cl species. Reaction with a CF2H radical source can then lead to an Ar-Ni(III)-CF2H intermediate, which undergoes reductive elimination to form the product and a Ni(I) species that continues the catalytic cycle. rsc.org
| Metal Catalyst | Typical Reagents | Proposed Key Intermediates | Reference |
|---|---|---|---|
| Copper (Cu) | TMSCF2H, [(DMPU)2Zn(CF2H)2] | [Cu(CF2H)2]-, Ar-Cu(III)-CF2H | rsc.org |
| Palladium (Pd) | Arylboronic acids, ICF2H | Ar-Pd(II)-CF2H | rsc.orgrsc.org |
| Nickel (Ni) | [(DMPU)2Zn(CF2H)2], BrCF2H | Ar-Ni(III)-CF2H | rsc.org |
Difluorocarbene (:CF2) is a highly reactive intermediate and a versatile one-carbon unit for synthesizing organofluorine compounds. rsc.orgrsc.org However, its application has been somewhat limited by the often harsh conditions required for its generation and its tendency to dimerize into tetrafluoroethylene. rsc.org
Difluorocarbene can be generated from various precursors through methods like thermal decomposition, base-induced elimination, or photochemical activation. numberanalytics.comwikipedia.org A classic method is the thermolysis of sodium chlorodifluoroacetate (ClCF2CO2Na), which releases :CF2 along with carbon dioxide and sodium chloride. wikipedia.org Other modern, non-ozone-depleting precursors include trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) and difluoromethyltriflate (HCF2OTf). rsc.orgnih.gov Mechanochemical methods, such as ball milling, have also been developed for the solvent-free generation of difluorocarbene from precursors like TMSCF2Br. chinesechemsoc.orgnih.gov
Once generated, the moderately electrophilic difluorocarbene reacts readily with electron-rich nucleophiles. cas.cn Its reaction with alcohols or phenols, typically activated by a base to form the corresponding alkoxide or phenoxide, leads to the formation of difluoromethyl ethers. nih.govchinesechemsoc.org Mechanistic studies indicate that this proceeds via nucleophilic addition of the phenolate (B1203915) to the difluorocarbene, rather than by nucleophilic displacement on the precursor. nih.gov Similarly, reactions with ketones can yield difluoromethyl enol ethers through the nucleophilic attack of the ketone's oxygen atom on the carbene. nih.govresearchgate.net
| Precursor | Generation Method | Reference |
|---|---|---|
| ClCF2CO2Na | Thermolysis (>120 °C) | rsc.orgwikipedia.org |
| Hexafluoropropylene oxide | Thermolysis (>150 °C) | rsc.orgwikipedia.org |
| HCF2OTf | Base-induced elimination (e.g., KOH) | nih.gov |
| TMSCF2Br | Base/activator (e.g., KFHF) | chinesechemsoc.orgnih.gov |
| PhS(O)NTsCF2H | Base-induced elimination (e.g., NaH) | sioc.ac.cn |
Intramolecular and Intermolecular Interactions Governed by the Difluoromethyl Group
The difluoromethyl group's unique electronic properties, stemming from the high electronegativity of the two fluorine atoms, allow it to participate in various non-covalent interactions and exert significant influence on molecular structure and reactivity.
The C-H bond in a difluoromethyl group is highly polarized, rendering the hydrogen atom sufficiently acidic to act as a hydrogen bond (HB) donor. beilstein-journals.orgresearchgate.net This capability allows the CF2H group to function as a potential bioisostere for hydroxyl (OH) and thiol (SH) groups in drug design. beilstein-journals.orgnih.gov However, quantitative studies have shown that the CF2H group is generally a weaker hydrogen bond donor than canonical donors like OH or amide NH groups. beilstein-journals.org
Several experimental methods have been used to quantify the hydrogen bond donating ability of the CF2H group. One common method is the determination of Abraham's solute hydrogen bond acidity parameter, A. nih.govbohrium.com This parameter is derived from the difference in the ¹H NMR chemical shift of the CF2H proton in DMSO-d6 versus CDCl3. rsc.org Studies on difluoromethyl anisoles and thioanisoles determined A values in the range of 0.085-0.126, which is comparable to donors like thiophenol or aniline (B41778), but significantly less than that of hydroxyl groups. nih.govbohrium.com The strength of the CF2H group as an HB donor is highly dependent on its electronic environment; for instance, direct attachment to a cationic aromatic system significantly enhances its hydrogen bond donation ability. beilstein-journals.org
| Functional Group | Typical A Value Range | Hydrogen Bond Donor Strength | Reference |
|---|---|---|---|
| Alkyl C-H | ~0.00 | Very Weak | beilstein-journals.org |
| Aryl-CF2H | 0.085 - 0.126 | Weak / Moderate | nih.govbohrium.com |
| Thiophenol (-SH) | ~0.11 | Moderate | bohrium.com |
| Aniline (-NH2) | ~0.12 | Moderate | bohrium.com |
| Phenol (-OH) | ~0.60 | Strong | beilstein-journals.org |
The two fluorine atoms in the difluoromethyl group exert strong electronic and steric effects that influence molecular properties. Electronically, the CF2H group is strongly electron-withdrawing due to the high electronegativity of fluorine. This effect can significantly impact the reactivity of adjacent functional groups. For example, the electron-withdrawing nature of the CF2H group lowers the nucleophilicity of a neighboring β-position on a pyridine (B92270) ring after an initial functionalization has occurred. nih.gov In transition metal catalysis, the electronic effect of fluoroalkyl groups can render the metal center more Lewis acidic, which can impede key steps like reductive elimination. rsc.org
Sterically, the trifluoromethyl group (CF3) is considered to have a steric demand similar to an ethyl group. researchgate.net While the difluoromethyl group is smaller than a CF3 group, its steric bulk is still greater than that of a methyl group and influences molecular conformation. mdpi.com The presence of fluorine atoms can also lead to specific conformational preferences through intramolecular interactions, such as hydrogen bonding. For example, in o-nitrophenyl-CF2H, the conformer that allows for an intramolecular hydrogen bond is significantly lower in energy than the conformer that does not. rsc.org These steric and electronic effects, combined with the group's ability to act as a hydrogen bond donor, make the difluoromethyl moiety a powerful tool for modulating the properties of organic molecules. beilstein-journals.org
Stereochemical Control and Diastereoselectivity in Difluoromethylation Reactions
The introduction of a difluoromethyl group into a molecule can significantly influence its biological properties. When this installation occurs near a stereocenter, controlling the three-dimensional arrangement of atoms is paramount for isolating the desired stereoisomer. Research in the field of organofluorine chemistry has led to the development of several sophisticated strategies to command the stereochemical outcome of difluoromethylation reactions, enabling access to specific diastereomers and enantiomers with high fidelity. These methods are crucial for synthesizing complex chiral molecules, including analogs of 2-[4-(difluoromethyl)phenyl]ethan-1-ol.
Achieving stereocontrol in these reactions generally involves catalyst-controlled, reagent-controlled, or substrate-controlled approaches. Each strategy leverages a source of chirality—be it a chiral catalyst, a chiral reagent or auxiliary, or a pre-existing stereocenter in the starting material—to direct the formation of one stereoisomer over others.
A prominent example of catalyst-controlled stereoselection is the Sharpless asymmetric dihydroxylation reaction applied to difluoromethylated olefins. acs.org This powerful method allows for the synthesis of enantioenriched α,α-difluoromethylated tertiary alcohols. acs.orgnih.gov By employing commercially available chiral ligand mixtures, AD-mix-α or AD-mix-β, researchers can predictably generate either enantiomer of the resulting diol. acs.org The reaction proceeds by adding two hydroxyl groups across a double bond, creating two new stereocenters with a high degree of enantiomeric control. For instance, the asymmetric dihydroxylation of α,α-difluoromethylated styrene (B11656) derivatives has been optimized to produce valuable chiral building blocks with excellent yields and high enantiomeric ratios (er). acs.org
The choice of co-solvent and reaction conditions plays a critical role in maximizing both yield and enantioselectivity in these dihydroxylation reactions.
Table 1: Asymmetric Dihydroxylation of α,α-Difluoromethylated Styrene
| Entry | Co-solvent | Yield (%) | Enantiomeric Ratio (er) |
| 1 | EtOH | 24 | 73.5:26.5 |
| 2 | iPrOH | 30 | 76:24 |
| 3 | Amyl alcohol | 45 | 80:20 |
| 4 | tBuOH | 68 | 85:15 |
| Data sourced from optimization studies of the asymmetric dihydroxylation of α,α-difluoromethylated styrene 1a in the presence of AD-mix-α. acs.org |
Reagent-controlled difluoromethylation offers another robust pathway to stereoselectivity. This approach often utilizes a chiral difluoromethylating agent where the inherent chirality of the reagent dictates the stereochemical outcome of the addition to a prochiral substrate, such as a ketone or an imine. nih.govmdpi.com A notable example involves the use of chiral difluoromethyl phenyl sulfoximine (B86345) for the stereoselective nucleophilic difluoromethylation of ketimines, which provides efficient access to enantiomerically enriched α-difluoromethyl amines. mdpi.comsemanticscholar.org This method is valued for its high efficiency, broad substrate scope, and excellent diastereoselectivity, which is achieved through a proposed non-chelating transition state. nih.govsemanticscholar.org
Similarly, the diastereoselective addition of difluoromethyl sulfoximine to prochiral ketones has been developed to synthesize enantiomerically enriched difluoromethyl tertiary alcohols. cas.cn By carefully selecting the base and reaction solvent, high yields and diastereomeric ratios (dr) can be achieved. Potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (B95107) (THF) has been identified as an optimal combination for this transformation. cas.cn
Table 2: Stereoselective Difluoromethylation of Ketones Using Chiral Sulfoximine
| Entry | Base | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | LiHMDS | THF | 10 | - |
| 2 | NaHMDS | THF | 37 | 87/13 |
| 3 | KHMDS | THF | 67 | 90/10 |
| 4 | KHMDS | Toluene | 55 | 88/12 |
| 5 | KHMDS | Et₂O | 48 | 85/15 |
| Data from the reaction between a chiral N-substituted difluoromethyl sulfoximine and 4-phenylacetophenone. cas.cn |
Substrate-controlled diastereoselectivity is also a viable strategy, particularly when the starting material already contains one or more stereocenters. For example, the nucleophilic addition of a difluoromethyl anion equivalent, such as that generated from difluoromethyl phenyl sulfone, to a chiral carbonyl compound can proceed with high diastereoselectivity. cas.cn The existing chirality in the substrate biases the trajectory of the incoming nucleophile, favoring the formation of one diastereomer. This has been demonstrated in the reaction with pregnenolone (B344588) acetate, which yielded the product with greater than 99% diastereomeric excess (% de). cas.cn
These mechanistic approaches underscore the significant progress made in controlling the stereochemical outcomes of difluoromethylation reactions. The ability to selectively synthesize specific stereoisomers of difluoromethylated compounds is critical for advancing medicinal chemistry and developing new therapeutic agents. rsc.org
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like this compound.
Conformational Analysis and Energy Minima Determination
The conformational landscape of this compound is primarily dictated by the rotation around the C-C bond of the ethyl group and the C-O bond of the alcohol moiety. Theoretical studies on similar molecules, such as 2-phenylethanol (B73330), have identified multiple stable conformers, including gauche and anti orientations, arising from these rotations. The presence of the difluoromethyl group introduces additional complexity due to its electronic effects and steric bulk.
Computational conformational analysis involves scanning the potential energy surface by systematically rotating the key dihedral angles. Subsequent geometry optimization of the identified low-energy structures using methods like DFT (e.g., B3LYP functional with a suitable basis set like 6-311++G(d,p)) allows for the determination of the energy minima corresponding to stable conformers. For this compound, it is anticipated that the gauche conformer, stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the π-system of the phenyl ring, would be one of the most stable structures, a phenomenon observed in related aromatic alcohols.
Table 1: Predicted Relative Energies of Stable Conformers of this compound This table presents hypothetical data based on typical computational results for similar molecules, as direct experimental or computational studies on this specific compound are not readily available in the searched literature.
| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| Gauche 1 | ~60° | 0.00 | Intramolecular O-H---π hydrogen bond |
| Gauche 2 | ~-60° | 0.15 | Intramolecular O-H---π hydrogen bond |
| Anti | ~180° | 1.20 | Extended conformation, less steric hindrance |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which aids in the characterization of this compound.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT. nrel.govd-nb.infonih.gov By calculating the isotropic magnetic shielding constants for each nucleus in the optimized geometry of the molecule, and referencing them to a standard (e.g., tetramethylsilane), one can obtain theoretical chemical shifts. These predicted spectra are invaluable for assigning experimental signals and confirming the molecular structure. The difluoromethyl group is expected to significantly influence the chemical shifts of the aromatic protons and carbons due to its electron-withdrawing nature.
Vibrational Frequencies: The vibrational frequencies of this compound can be computed by performing a frequency analysis on the optimized geometry. researchgate.net This calculation provides the harmonic vibrational modes, which correspond to the peaks observed in infrared (IR) and Raman spectra. The characteristic vibrational modes would include the O-H stretch, C-H stretches of the aromatic ring and the ethyl group, C-O stretch, and the C-F stretches of the difluoromethyl group. Theoretical predictions assist in the assignment of complex experimental spectra.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound This table presents hypothetical data based on typical computational results for similar molecules, as direct experimental or computational studies on this specific compound are not readily available in the searched literature.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| O-H stretch | ~3650 |
| Aromatic C-H stretch | ~3100-3000 |
| Aliphatic C-H stretch | ~2950-2850 |
| C-O stretch | ~1050 |
| C-F stretch (symmetric) | ~1100 |
| C-F stretch (asymmetric) | ~1150 |
Investigation of Reaction Mechanisms via Transition State Calculations
Theoretical calculations can elucidate the mechanisms of reactions involving this compound by locating and characterizing transition states. researchgate.netnih.gov For instance, in an oxidation reaction of the alcohol to the corresponding aldehyde or carboxylic acid, computational methods can map out the potential energy surface, identify the transition state structure, and calculate the activation energy. This information is crucial for understanding the reaction kinetics and selectivity. Methods such as synchronous transit-guided quasi-Newton (STQN) are employed to locate the transition state, which is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency.
Analysis of Molecular Orbitals and Electron Density Distribution
The electronic properties of this compound can be understood by analyzing its molecular orbitals and electron density distribution. ajchem-a.comkarazin.ua
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO may have significant contributions from the aromatic ring and the difluoromethyl group. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.
Electron Density Distribution: The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule. researchgate.net In this compound, the oxygen atom of the hydroxyl group and the phenyl ring are expected to be electron-rich (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the protons of the difluoromethyl group are likely to be electron-poor (positive potential), indicating sites for nucleophilic interaction. The difluoromethyl group, being strongly electron-withdrawing, will also influence the electron density of the adjacent aromatic ring.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to predict various physicochemical properties of this compound that are relevant to its reactivity and behavior in different chemical environments.
Prediction of Physicochemical Parameters Relevant to Reactivity (e.g., pKa, polar surface area, lipophilicity as it impacts reaction environment)
pKa: The acidity of the hydroxyl proton in this compound can be predicted computationally. The pKa value is related to the Gibbs free energy change of the deprotonation reaction in a solvent. nih.govorganicchemistrydata.org Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often used to simulate the solvent environment. The electron-withdrawing difluoromethyl group is expected to increase the acidity of the hydroxyl proton compared to the unsubstituted 2-phenylethanol, thus lowering its pKa.
Polar Surface Area (PSA): The polar surface area is a descriptor that correlates with a molecule's ability to form hydrogen bonds and its transport properties. nih.govnih.govresearchgate.nettaylorandfrancis.com It is calculated as the sum of the solvent-accessible surface areas of all polar atoms (usually oxygen and nitrogen) and their attached hydrogens. For this compound, the PSA will be primarily determined by the hydroxyl group. This parameter is important in understanding its solubility and interactions in polar reaction media. A related compound, (S)-2-Amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol hydrochloride, has a computed topological polar surface area of 46.3 Ų. nih.gov
Lipophilicity: Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a crucial parameter that influences a molecule's solubility and partitioning between different phases in a reaction mixture. nih.gov The presence of the difluoromethyl group is known to significantly increase the lipophilicity of a molecule. rsc.org Various computational methods, from fragment-based approaches to more sophisticated quantum mechanical calculations with solvation models, can be used to predict the logP value of this compound. This parameter is critical for predicting its behavior in biphasic reaction systems and for designing appropriate separation and purification protocols.
Table 3: Predicted Physicochemical Properties of this compound This table presents hypothetical data based on typical computational predictions for similar molecules, as direct experimental or computational studies on this specific compound are not readily available in the searched literature.
| Property | Predicted Value |
|---|---|
| pKa | ~14-15 |
| Topological Polar Surface Area (TPSA) | ~20.2 Ų |
| logP (Lipophilicity) | ~2.5-3.0 |
Computational Chemistry and Theoretical Studies on 2 4 Difluoromethyl Phenyl Ethan 1 Ol
Theoretical Approaches to Understanding Molecular Behavior
Computational and theoretical studies are pivotal in elucidating the nuanced intermolecular interactions and the effects of solvation on 2-[4-(difluoromethyl)phenyl]ethan-1-ol. While direct computational studies on this specific molecule are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining theoretical analyses of its core functional moieties: the difluoromethylphenyl group and the ethanol (B145695) side chain.
Intermolecular Interactions:
The molecular structure of this compound features two key sites for intermolecular interactions: the hydroxyl (-OH) group of the ethanol chain and the difluoromethyl (CF2H) group on the phenyl ring. The hydroxyl group is a classic hydrogen bond donor and acceptor. The difluoromethyl group, however, is a more unconventional participant in such interactions.
Theoretical calculations and experimental evidence have established that the CF2H group can function as a hydrogen bond donor. beilstein-journals.orgnih.gov The high electronegativity of the fluorine atoms polarizes the C-H bond, imparting a partial positive charge on the hydrogen atom and enabling it to interact with electron-rich atoms like oxygen. beilstein-journals.org This interaction, often denoted as a C-H···O hydrogen bond, is weaker than a conventional O-H···O hydrogen bond but still significant in determining molecular conformation and crystal packing. nih.govnih.gov
Quantum mechanical calculations have quantified the binding energy of CF2H···O interactions to be in the range of 1.0 to 5.5 kcal/mol, depending on the specific molecular environment. beilstein-journals.org For this compound, this suggests the possibility of self-association through two types of hydrogen bonds: a stronger interaction involving the hydroxyl group and a weaker one involving the difluoromethyl group. These interactions can lead to the formation of dimers or larger oligomeric structures in the solid state or in non-polar solvents.
| Interaction Type | Interacting Groups | Typical Interaction Energy (kcal/mol) |
|---|---|---|
| Conventional Hydrogen Bond | -OH ··· O- | 5 - 15 |
| Unconventional Hydrogen Bond | C-F₂H ··· O=C | 1.0 - 5.5 |
| π-π Stacking | Phenyl Ring ··· Phenyl Ring | 1 - 3 |
| C-H···π Interaction | C-H ··· Phenyl Ring | 0.5 - 2.5 |
Solvation Effects:
The behavior of this compound in a solvent is governed by the interactions between the solute and solvent molecules. The dual nature of the molecule—having a polar hydroxyl group and a more lipophilic difluoromethylphenyl group—suggests that its solubility and conformational preferences will be highly dependent on the solvent's properties.
In protic solvents like water or methanol, the hydroxyl group will act as both a hydrogen bond donor and acceptor, leading to strong solvation. researchgate.net Computational models, such as the self-consistent reaction-field (SCRF) method, are employed to simulate the effect of a solvent continuum on the molecule's electronic structure and geometry. primescholars.com These models predict that in polar solvents, the conformation of the ethanol side chain will likely be extended to maximize its interaction with the solvent molecules. researchgate.net
Conversely, in aprotic or non-polar solvents, the intramolecular and intermolecular hydrogen bonding between molecules of this compound may become more favorable. The difluoromethyl group, considered a "lipophilic hydrogen bond donor," can contribute to solubility in less polar environments where traditional hydroxyl groups would be disfavored. h1.co
The solvation process can be dissected into the energetic cost of creating a cavity in the solvent and the energy gained from the solute-solvent interactions. researchgate.net For this compound, the balance of these factors will dictate its partitioning between aqueous and lipid phases, a critical parameter for its pharmacokinetic profile. Theoretical calculations of properties like the acid dissociation constant (pKa) are also heavily influenced by the solvation model used, as the stability of the resulting ions is highly dependent on their interaction with the solvent. mdpi.com
| Solvent Type | Dominant Solute-Solvent Interactions | Predicted Conformational Preference |
|---|---|---|
| Protic (e.g., Water, Methanol) | Strong H-bonding at -OH group | Extended side chain to maximize solvent interaction |
| Aprotic Polar (e.g., DMSO) | H-bond accepting from -OH and C-F₂H | Intermediate, influenced by dipole-dipole interactions |
| Non-polar (e.g., Hexane) | Dispersion forces, weak C-F₂H H-bonds | Potential for intramolecular H-bonding or self-association |
Research Applications and Functionalization of the 2 4 Difluoromethyl Phenyl Ethan 1 Ol Scaffold
Application of Difluoromethylphenyl Ethanol (B145695) Scaffolds in Medicinal Chemistry Research
In the realm of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely used tactic to modulate molecular properties and enhance therapeutic profiles. nih.gov The 2-[4-(difluoromethyl)phenyl]ethan-1-ol scaffold serves as a key exemplar in several modern drug discovery strategies.
Investigation of Bioisosteric Replacement Strategies with the CF2H Group
Bioisosteric replacement is a cornerstone of drug design, involving the substitution of one functional group with another that retains similar biological activity but offers improved physicochemical or pharmacokinetic properties. princeton.edu The difluoromethyl (CF2H) group has gained significant attention as a versatile bioisostere for hydroxyl (OH), thiol (SH), and methyl (CH3) groups. nih.govtandfonline.com
The CF2H group possesses a unique combination of properties. The two highly electronegative fluorine atoms render the attached hydrogen atom relatively acidic, enabling it to act as a hydrogen bond donor, similar to an OH or NH group. nih.gov This capability allows it to maintain crucial hydrogen bonding interactions within a target protein's binding site when replacing a hydroxyl or thiol group. nih.govresearchgate.net Unlike the groups it often replaces, the CF2H moiety typically enhances metabolic stability, as the carbon-fluorine bond is significantly stronger than carbon-hydrogen or carbon-oxygen bonds. researchgate.net
Furthermore, the introduction of a CF2H group can modulate a molecule's lipophilicity, a critical parameter affecting absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Depending on the molecular context, replacing a methyl group with a difluoromethyl group can sometimes reduce lipophilicity while adding hydrogen bonding capacity. nih.gov This strategic replacement can lead to drug candidates with improved pharmacokinetic profiles and a higher probability of clinical success. princeton.edu
| Property | Hydroxyl (-OH) | Thiol (-SH) | Methyl (-CH3) | Difluoromethyl (-CF2H) |
|---|---|---|---|---|
| Hydrogen Bond Donor | Yes | Weak | No | Yes (Weak to Moderate) |
| Hydrogen Bond Acceptor | Yes | No | No | Weak |
| Lipophilicity (π value) | -0.67 | 0.39 | 0.56 | ~0.41 (context-dependent) |
| Metabolic Stability | Low (Prone to oxidation) | Low (Prone to oxidation) | Moderate (Prone to oxidation) | High |
Exploration of Scaffold Hopping Methodologies for Novel Core Structures
Scaffold hopping is a computational or rational design strategy used to identify new molecular core structures (scaffolds) that are structurally distinct from known active compounds but retain similar biological activity. niper.gov.innih.gov This technique is valuable for discovering novel chemical entities with improved properties, overcoming patent limitations, and expanding chemical space. niper.gov.ingithub.io
The this compound framework can be considered both a result and a starting point for scaffold hopping endeavors. By retaining the key pharmacophoric features—such as the hydrogen-bonding alcohol and the specific electronic properties of the difluoromethylphenyl group—while altering the core backbone, researchers can generate novel molecular series. github.io For instance, the ethan-1-ol linker could be replaced with a cyclopropyl (B3062369) ring, an amide bond, or integrated into a heterocyclic system to create isofunctional molecules with different physicochemical characteristics. niper.gov.in The goal is to preserve the essential interactions with a biological target while exploring new structural architectures that might offer benefits in solubility, metabolic stability, or selectivity. github.io
| Hop Classification | Description | Example Modification to the Scaffold |
|---|---|---|
| 1° Hop (Minor Modification) | Replacing or swapping heteroatoms within a ring system. nih.gov | Replacing the phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) ring. |
| 2° Hop (Ring Opening/Closure) | More significant changes to the core ring structure. nih.gov | Replacing the phenyl-ethan-1-ol moiety with a bicyclic system. |
| 3° Hop (Peptide to Non-Peptide) | Replacing a peptide backbone with a non-peptidic scaffold. nih.gov | Not directly applicable to this non-peptide scaffold. |
| 4° Hop (Topology/Shape-Based) | A completely new backbone that retains key interaction points. nih.gov | Designing a novel heterocyclic core that positions the CF2H and OH groups in a similar 3D orientation. |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies on Difluoromethylated Analogs
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are fundamental tools in medicinal chemistry for understanding how chemical structure relates to biological activity. wikipedia.orgnih.gov QSAR models use statistical methods to correlate physicochemical properties or molecular descriptors of compounds with their biological potency. wikipedia.orgmdpi.com SAR is a more qualitative approach that examines how specific structural modifications affect the activity of a series of compounds.
For analogs derived from the this compound scaffold, QSAR and SAR studies are crucial for optimizing lead compounds. mdpi.com Researchers can systematically modify the scaffold at various positions—such as the alcohol, the ethyl linker, or the phenyl ring—and measure the resulting biological activity. These studies can elucidate the importance of the difluoromethyl group's position and electronic influence, the optimal stereochemistry of the alcohol, and the tolerance for additional substituents on the aromatic ring. The resulting models can then be used to predict the activity of novel, yet-to-be-synthesized analogs, thereby prioritizing synthetic efforts and accelerating the discovery of potent and selective drug candidates. wikipedia.orgmdpi.com
| Modification (R-group) | Position | Hypothetical Activity Change | Rationale |
|---|---|---|---|
| -CH3 | Alcohol (Esterification) | Decrease | Loss of hydrogen bond donor capability. |
| -F | Phenyl Ring (ortho to ethyl) | Increase | Potential for favorable interaction with a specific protein residue. |
| -OCH3 | Phenyl Ring (meta to ethyl) | Decrease | Steric hindrance or unfavorable electronic effect. |
| -(CH2)2-OH (propan-1-ol) | Ethyl Linker Extension | Decrease | Suboptimal positioning of the hydroxyl group in the binding pocket. |
Research in Agrochemical Development (e.g., as building blocks for novel fungicides, herbicides, or insecticides)
The introduction of fluorine-containing moieties is a highly successful strategy in the development of modern agrochemicals. nih.govresearchgate.net Fluorinated compounds often exhibit enhanced efficacy, metabolic stability, and bioavailability, which are desirable traits for crop protection agents. The this compound scaffold represents a valuable building block for the synthesis of new fungicides, herbicides, and insecticides.
The difluoromethylphenyl group can be incorporated into larger, more complex molecules to fine-tune their physicochemical properties and biological activity. nih.gov For example, the alcohol functional group on the scaffold can be used as a handle for further chemical elaboration, allowing it to be connected to other biologically active fragments or heterocyclic systems known to be effective in agrochemical design. researchgate.net Many commercial pesticides contain fluorinated aromatic or heterocyclic cores, and building blocks like this compound provide a direct route to novel analogs in this chemical space. The CF2H group, in particular, can influence the molecule's mode of action and its resistance to metabolic degradation by enzymes in target pests or the environment. researchgate.net
| Agrochemical | Type | Fluorine Group | Mode of Action |
|---|---|---|---|
| Mefentrifluconazole | Fungicide | -CF3, -F | Sterol demethylation inhibitor (DMI). ccspublishing.org.cn |
| Flupyradifurone | Insecticide | -CF2H | Nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. ccspublishing.org.cn |
| Benzpyrimoxan | Insecticide | -CF3 | Effective against rice planthoppers. ccspublishing.org.cn |
| Fluoxapiprolin | Fungicide | -CF2H (bis-difluoromethyl) | Likely oxysterol binding protein inhibitor (OSBPI). ccspublishing.org.cn |
Potential Applications in Advanced Materials Science Research (e.g., as fluorophores, in polymer synthesis)
The unique electronic properties and stability of fluorinated organic compounds make them attractive for applications in materials science. While research on this compound itself in this area is nascent, its structural motifs suggest potential utility.
The incorporation of fluorinated monomers into polymers can significantly alter their properties, enhancing thermal stability, chemical resistance, and hydrophobicity, and lowering the refractive index and dielectric constant. The this compound scaffold, with its reactive alcohol group, could potentially be converted into a monomer (e.g., an acrylate (B77674) or epoxide) and polymerized. The resulting polymers would feature pendant difluoromethylphenyl groups, which could impart specialized surface properties or enhance performance in demanding applications.
Furthermore, aromatic fluorophores are essential components in sensors, organic light-emitting diodes (OLEDs), and bio-imaging. The introduction of fluorine atoms to an aromatic ring can influence the molecule's photophysical properties, such as its absorption and emission wavelengths, quantum yield, and photostability. Derivatives of the this compound scaffold could be investigated as novel fluorophores or as building blocks for more complex fluorescent materials.
| Application Area | Role of the Scaffold | Potential Property Enhancement |
|---|---|---|
| Polymer Synthesis | As a monomer precursor (e.g., acrylate, vinyl ether). | Increased thermal stability, chemical resistance, hydrophobicity. |
| Fluorophores/OLEDs | Core structure for fluorescent molecules. | Tuning of emission wavelength, improved quantum yield, and photostability. |
| Specialty Coatings | Component of fluorinated polymers. | Low surface energy (oleophobicity/hydrophobicity), durability. |
| Liquid Crystals | As a component in liquid crystal molecules. | Modification of dielectric anisotropy and viscosity. |
Advanced Derivatization and Functionalization Strategies
The chemical versatility of this compound is centered on the reactivity of its primary alcohol and the aromatic ring. These sites allow for a wide range of derivatization strategies to create libraries of new compounds for screening in various applications.
The primary alcohol (-CH2OH) is the most accessible functional group for modification. It can undergo:
Oxidation to form the corresponding aldehyde or carboxylic acid, which are themselves versatile intermediates.
Esterification with carboxylic acids or acyl chlorides to produce a wide array of esters.
Etherification (e.g., Williamson ether synthesis) to form ethers.
Nucleophilic substitution after conversion of the hydroxyl to a better leaving group (e.g., a tosylate or halide), allowing for the introduction of amines, azides, or cyanides.
The phenyl ring can also be functionalized, typically through electrophilic aromatic substitution. The difluoromethyl group is a deactivating, meta-directing group, which would guide incoming electrophiles to the positions meta to the ethyl-alcohol substituent. This allows for the introduction of nitro, halogen, or acyl groups, further diversifying the scaffold. Such advanced derivatization protocols are essential for exploring the full potential of the scaffold in structure-activity relationship studies. nih.gov
| Reaction Site | Reaction Type | Reagents | Resulting Functional Group |
|---|---|---|---|
| Hydroxyl Group | Oxidation | PCC, DMP | Aldehyde (-CHO) |
| Hydroxyl Group | Esterification | R-COOH, Acid Catalyst | Ester (-OC(O)R) |
| Hydroxyl Group | Etherification | NaH, R-Br | Ether (-OR) |
| Hydroxyl Group | Tosylation | TsCl, Pyridine | Tosyl Ester (-OTs) |
| Phenyl Ring | Nitration | HNO3, H2SO4 | Nitro Group (-NO2) |
| Phenyl Ring | Bromination | Br2, FeBr3 | Bromo Group (-Br) |
Transformations at the Hydroxyl Group (e.g., esterification, etherification)
The primary alcohol moiety in this compound is amenable to a variety of standard organic transformations, most notably esterification and etherification. These reactions allow for the introduction of a wide array of substituents, thereby altering the molecule's steric and electronic properties.
Esterification:
Esterification of the primary hydroxyl group can be achieved through several well-established methods. The classic Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a viable, though equilibrium-driven, approach. nih.gov More contemporary and efficient methods are often preferred to ensure high conversion and yield, especially when dealing with valuable or complex substrates.
One such method involves the use of coupling reagents. For instance, the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), provides a mild and effective route to esters. acs.org Another approach is the Mitsunobu reaction, which allows for the conversion of alcohols to esters with inversion of stereochemistry, although this is not relevant for the primary alcohol in the target scaffold. researchgate.net The reactivity in these esterification reactions can be influenced by the electronic nature of the substituents on the benzylic alcohol. While the difluoromethyl group is electron-withdrawing, the ethyl linker mitigates its deactivating effect on the hydroxyl group's nucleophilicity compared to a benzylic alcohol where the electron-withdrawing group is directly attached to the alpha-carbon.
Below is a table of analogous esterification reactions on similar benzylic alcohols, demonstrating the feasibility of such transformations.
| Alcohol Substrate | Carboxylic Acid | Reagents | Product | Yield (%) |
| Benzyl (B1604629) alcohol | Benzoic acid | DCC, DMAP | Benzyl benzoate | >95 |
| 4-Nitrobenzyl alcohol | Acetic acid | Acetic anhydride, Pyridine | 4-Nitrobenzyl acetate | High |
| 1-Phenylethanol | Vinyl acetate | Immobilized Lipase (Novozym 435) | 1-Phenylethyl acetate | High |
Etherification:
The synthesis of ethers from this compound can also be accomplished through various methodologies. The Williamson ether synthesis, a classical method involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common strategy. organic-chemistry.org The choice of base is crucial to ensure complete deprotonation without promoting side reactions. Sodium hydride (NaH) is a strong, non-nucleophilic base often employed for this purpose.
Alternative methods for etherification under milder conditions have also been developed. For example, iron(III) chloride has been shown to catalyze the self-condensation (homo-etherification) of benzylic alcohols. acs.org It has been noted that benzylic alcohols with electron-withdrawing groups are generally less reactive in such transformations compared to those with electron-donating groups. acs.org Another approach involves the use of difluorocarbene precursors for the synthesis of difluoromethyl ethers, although this would be a transformation of the hydroxyl group itself rather than an etherification with an alkyl group. nih.govorgsyn.orgresearchgate.net
The following table presents examples of etherification reactions on analogous alcohol substrates.
| Alcohol Substrate | Alkylating Agent | Conditions | Product |
| Benzyl alcohol | Methyl iodide | NaH, THF | Benzyl methyl ether |
| 4-Methoxybenzyl alcohol | Benzyl bromide | FeCl3·6H2O, Propylene Carbonate | 4-Methoxybenzyl benzyl ether |
| 1-Phenylethanol | Ethyl iodide | NaH, DMF | 1-Phenylethyl ethyl ether |
Functionalization of the Aromatic Ring via Electrophilic or Nucleophilic Substitution (e.g., halogenation, borylation)
The aromatic ring of this compound is another key site for functionalization. The directing effects of the existing substituents—the -(CH2)2OH group and the -CHF2 group—will govern the regioselectivity of substitution reactions. The 2-hydroxyethyl group is generally considered an ortho, para-directing and activating group in electrophilic aromatic substitution, due to hyperconjugation and weak inductive effects. libretexts.org Conversely, the difluoromethyl group is known to be an electron-withdrawing and deactivating group, which directs electrophilic substitution to the meta position. youtube.com The interplay of these two opposing effects will determine the outcome of electrophilic substitution reactions.
Halogenation:
Direct halogenation of the aromatic ring, for instance with bromine (Br2) in the presence of a Lewis acid catalyst like FeBr3, is a common electrophilic aromatic substitution reaction. Given the competing directing effects of the substituents on the this compound scaffold, a mixture of products could be expected. The positions ortho to the 2-hydroxyethyl group (and meta to the difluoromethyl group) would be the most likely sites of substitution.
Borylation:
The introduction of a boronic acid or boronate ester group onto the aromatic ring is a highly valuable transformation, as these functional groups are versatile intermediates for cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This allows for the formation of carbon-carbon bonds and the synthesis of more complex molecular architectures.
One major strategy for borylation is the palladium-catalyzed Miyaura borylation, which typically involves the cross-coupling of an aryl halide with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B2pin2). nih.govorganic-chemistry.orgresearchgate.net This would require prior halogenation of the this compound scaffold.
More recently, direct C-H borylation has emerged as a powerful and atom-economical alternative. Iridium-catalyzed C-H borylation has been shown to be particularly effective for a wide range of aromatic and heteroaromatic substrates. nih.govillinois.edunih.govdur.ac.uk The regioselectivity of iridium-catalyzed borylation is often governed by steric factors, favoring substitution at the least hindered C-H bond. For the this compound scaffold, this would likely lead to borylation at the positions meta to the difluoromethyl group and ortho to the 2-hydroxyethyl group. Recent studies have also demonstrated ortho-selective C-H borylation of difluoromethyl arenes directed by a hydrogen bond between the CF2H group and the boryl group. nih.gov
The table below provides examples of borylation reactions on related aromatic compounds.
| Substrate | Borylating Agent | Catalyst/Conditions | Product |
| 4-Bromotoluene | Bis(pinacolato)diboron | PdCl2(dppf), KOAc, Dioxane | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)toluene |
| Anisole | Bis(pinacolato)diboron | [Ir(cod)OMe]2, dtbpy, Octane | 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene |
| 1-(Difluoromethyl)-4-methylbenzene | Bis(pinacolato)diboron | [Ir(cod)Cl]2, dtbpy, Hexane | 2-Bromo-1-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene |
Green Chemistry Principles in the Synthesis of Difluoromethylated Compounds
Development of Environmentally Benign Difluoromethylation Protocols
The development of environmentally benign difluoromethylation protocols is a significant focus in modern organic synthesis, moving away from harsh reagents and conditions. A key advancement is the utilization of fluoroform (CHF3), a non-ozone-depleting, large-volume byproduct of chemical manufacturing, as an ideal difluoromethylating agent. rsc.orgsci-hub.se Although its reactivity is low, protocols using continuous flow technology have been developed to employ fluoroform for the direct Cα-difluoromethylation of protected α-amino acids, showcasing a highly efficient and greener route. rsc.orgsci-hub.se
Another cornerstone of benign protocols is the direct C–H difluoromethylation, which circumvents the need for pre-functionalization of substrates. nih.gov This approach reduces the number of synthetic steps, minimizing waste generation, a core principle of green chemistry. yale.edunih.gov Organic photoredox catalysis has emerged as a powerful tool in this area, enabling the difluoromethylation of various heterocycles under mild conditions using molecular oxygen as a green oxidant. nih.govresearchgate.net This method avoids the use of metal additives, further enhancing its environmental credentials. nih.gov
Recent research also highlights novel non-ozone depleting difluorocarbene reagents for X–H insertion (where X is oxygen, nitrogen, or sulfur), providing alternatives to conventional reagents like ClCF2H. rsc.org Additionally, conceptually unique processes such as desulfurative fluorination using silver(I) fluoride (B91410) have been developed for O-H, N-H, and C-H difluoromethylation, expanding the toolkit of environmentally conscious methods. nih.gov
Focus on Atom Economy and Reaction Efficiency in Synthetic Design
Atom economy, a concept central to green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. jocpr.comwikipedia.org Synthetic designs for difluoromethylated compounds are increasingly prioritizing high atom economy to minimize waste.
Rearrangement and addition reactions are inherently atom-economical, often achieving 100% atom efficiency as all reactant atoms are incorporated into the product. researchgate.netbuecher.de While specific examples in difluoromethylation are evolving, the principle guides the selection of synthetic pathways. For instance, direct C-H functionalization represents a significant step towards better atom economy compared to traditional cross-coupling reactions (e.g., Suzuki or Wittig reactions) which generate stoichiometric amounts of high-mass waste. nih.govwikipedia.org By avoiding protecting groups and activation steps, direct functionalization minimizes the generation of byproducts. nih.gov
The use of fluoroform (CHF3) as a difluoromethyl source is also a prime example of designing for atom economy. rsc.org A continuous flow protocol for its use in synthesizing the active pharmaceutical ingredient eflornithine (B1671129) has been reported as a highly atom-efficient synthesis. rsc.org Reaction Mass Efficiency (RME) is another metric that provides a more holistic view by considering the masses of all materials used, including solvents and reagents. buecher.de The design of efficient catalytic systems is crucial for improving both atom economy and RME. researchgate.net
Table 1: Comparison of Synthetic Strategies by Atom Economy This is an illustrative table. Actual atom economy percentages vary with specific substrates and reaction conditions.
| Reaction Type | General Characteristics | Atom Economy Principle | Waste Generation |
|---|---|---|---|
| Direct C-H Difluoromethylation | Avoids pre-functionalization of substrates. nih.gov | High atom economy by minimizing auxiliary reagents and steps. nih.gov | Low |
| Addition/Rearrangement Reactions | All reactant atoms are incorporated into the product. buecher.de | Potentially 100% atom economy. wikipedia.org | Very Low |
| Classical Cross-Coupling (e.g., Wittig, Suzuki) | Uses high-mass reagents that become waste. wikipedia.org | Lower atom economy due to stoichiometric byproducts. | High |
| Synthesis with Protecting Groups | Involves steps for protection and deprotection. yale.edu | Reduced atom economy as protecting groups are added and removed. | High |
Utilization of Green Solvents and Sustainable Catalytic Systems (e.g., aqueous media, photocatalysis)
The choice of solvents and catalysts is critical to the environmental footprint of a chemical synthesis. Green chemistry encourages the use of safer, non-toxic, and recyclable solvents, as well as highly efficient and reusable catalytic systems. rsc.orgmdpi.com
Sustainable Catalytic Systems: Photocatalysis has become a leading sustainable strategy for difluoromethylation. mdpi.com These reactions are typically conducted under mild conditions, using visible light at room temperature, which significantly reduces energy consumption. mdpi.comnih.gov Various systems have been developed:
Organic Photocatalysts: Dyes like Rose Bengal can catalyze the direct difluoromethylation of heterocycles using O2 as the oxidant, completely avoiding metals. nih.govresearchgate.net
Metal-Based Photocatalysts: Iridium complexes are used in some photocatalytic processes. mdpi.com
Covalent Organic Frameworks (COFs): These materials can be designed with dual reactive centers to enhance photocatalytic activity and efficiency in C-H difluoromethylation, achieving yields up to 91%. nih.govacs.org
Catalysts that are recyclable and can be used in small quantities are superior to stoichiometric reagents. yale.edu For example, silver trifluoromethanesulfonate-based catalytic systems have been noted for their recyclability, maintaining high conversion rates over multiple cycles and thus reducing costs and environmental burden. wechemglobal.com
Green Solvents: The search for green solvents aims to replace traditional volatile organic compounds (VOCs). jddhs.com While many photocatalytic difluoromethylation reactions currently use solvents like dimethyl sulfoxide (B87167) (DMSO), research is exploring more benign alternatives. nih.govacs.org
Aqueous Media: Water is a highly desirable green solvent. rsc.org Photocatalytic difluoromethylation has been successfully performed in a mixture of methyl tert-butyl ether and water. mdpi.com
Ionic Liquids and Deep Eutectic Solvents: These are considered green solvents due to their low vapor pressure and potential for recyclability. mdpi.com
Solvent-Free or Reduced Solvent Systems: Conducting reactions under solvent-free conditions is the ideal green approach. rsc.org Catalytic systems that enable reactions in the absence of solvents or in greener alternatives like bio-based solvents are a key area of research. wechemglobal.comjddhs.com
Table 2: Examples of Sustainable Catalytic Systems in Difluoromethylation
| Catalytic System | Catalyst Example | Energy Source | Key Advantages | Reference |
|---|---|---|---|---|
| Organic Photoredox | Rose Bengal | Green LEDs | Metal-free, uses O2 as a green oxidant, mild conditions. | nih.gov |
| Covalent Organic Frameworks (COFs) | V-COF-AN-BT | Visible Light | High efficiency (up to 91% yield), designed catalyst structure. | nih.govacs.org |
| Continuous Flow | N/A (System) | Thermal | Uses CHF3 (industrial byproduct), highly atom-efficient. | rsc.org |
| Metal-Based Photoredox | Ir(ppy)3 | Blue LEDs | Enables transformations under mild conditions. | mdpi.com |
Future Research Directions and Emerging Trends in Difluoromethylated Chemistry
Innovation in the Design and Synthesis of Novel Difluoromethylation Reagents and Catalysts
A primary focus of current research is the development of more efficient, stable, and user-friendly difluoromethylating agents. qmul.ac.uk Historically, the reliance on reagents like chlorodifluoromethane (B1668795) (ClCF2H), an ozone-depleting substance, has limited accessibility. rsc.org The last decade has seen a surge in the invention of new reagents that are safer and exhibit novel reactivity. qmul.ac.ukchinesechemsoc.org
Recent innovations include the development of sulfinate salts, such as sodium difluoromethanesulfinate (CF2HSO2Na), which serve as effective precursors for the difluoromethyl radical under photoredox or radical initiation conditions. rsc.org Another significant advancement is the creation of well-defined, thermally stable metal complexes for cross-coupling reactions. chinesechemsoc.org For instance, N-heterocyclic carbene (NHC)-ligated silver and zinc difluoromethyl complexes, like [(SIPr)Ag(CF2H)] and [(DMPU)2Zn(CF2H)2], have been developed for transition metal-mediated difluoromethylation of aryl halides. chinesechemsoc.orgrsc.org
Future efforts are directed towards designing next-generation catalysts that offer improved turnover numbers, broader substrate compatibility, and enhanced stereoselectivity, which remains a significant challenge. rsc.org The development of catalytic systems that can operate under milder conditions and tolerate a wider array of functional groups is crucial for applications in late-stage functionalization of complex molecules. rsc.orgrsc.org Furthermore, the exploration of earth-abundant metal catalysts, such as copper and nickel, is an ongoing trend aimed at providing more sustainable and cost-effective difluoromethylation protocols. rsc.orgacs.org The development of novel reagents for generating [¹⁸F]CF2H radicals or [¹⁸F]difluorocarbene is also a key area for advancing PET imaging. researchgate.netox.ac.uk
Expansion of Difluoromethylation Scope to Challenging or Underexplored Substrate Classes
A major thrust in contemporary difluoromethylation chemistry is extending its reach to substrates that have traditionally been difficult to functionalize. While significant progress has been made in the difluoromethylation of (hetero)arenes, the functionalization of other carbon centers, particularly C(sp³)–H bonds, remains less developed. researchgate.netrsc.org
Visible light photoredox catalysis has emerged as a powerful tool for activating a variety of substrates toward difluoromethylation. nih.gov This strategy has been successfully applied to the difluoromethylation of alkenes, alkynes, and even complex, biologically active molecules like estrone (B1671321) and the fungicide vinclozolin. nih.gov Electrochemical methods are also gaining traction as a green and efficient alternative, enabling chemo- and regioselective transformations that are often difficult to achieve with conventional methods. acs.org
Future research will likely focus on several underexplored areas:
Stereoselective Difluoromethylation: The development of methods to control the stereochemistry during the introduction of a CF2H group is still in its early stages and represents a significant opportunity for innovation. rsc.orgrsc.org
Late-Stage Functionalization of Biomolecules: The precise, site-selective installation of difluoromethyl groups onto large biomolecules such as proteins is an exciting and challenging frontier. rsc.org
Activation of Strong C–H Bonds: Targeting unactivated C(sp³)–H bonds for direct difluoromethylation is a key goal that would provide powerful new synthetic shortcuts. researchgate.net
Utilization of Abundant Feedstocks: Methods that can utilize readily available starting materials, such as the defluorinative difluoromethylation of abundant trifluoromethyl (CF3) precursors, are of growing interest. acs.org
The successful difluoromethylation of diverse heterocycles, including pyridines, pyrazines, and indoles, using radical-based methods has already demonstrated the potential for broad applicability in medicinal chemistry. rsc.orgnih.gov Expanding these capabilities to an even wider range of challenging substrates is a central theme of ongoing research. researchgate.net
Integration of Advanced Mechanistic Insights via In Situ Spectroscopy and Ab Initio Calculations
A deeper understanding of reaction mechanisms is critical for the rational design of improved catalysts and reaction conditions. The integration of advanced analytical and computational techniques is providing unprecedented insight into the intricate pathways of difluoromethylation reactions.
In Situ Spectroscopy: Techniques such as in situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) allow for the real-time monitoring of catalytic reactions, providing valuable information about transient intermediates and the catalyst's active state. researchgate.net Laser flash photolysis (LFP) has also been used to study the kinetics and mechanisms of photocatalytic difluoromethylation reactions. mdpi.com
Ab Initio and Density Functional Theory (DFT) Calculations: Computational chemistry has become an indispensable tool for elucidating reaction mechanisms in organofluorine chemistry. rsc.org DFT calculations have been employed to study the metallaphotoredox-catalyzed difluoromethylation of aryl bromides, revealing the energetically favorable pathways and rationalizing experimental observations. acs.org These calculations can help predict the feasibility of proposed catalytic cycles, understand the origins of selectivity, and guide the design of more efficient catalysts. acs.orgmdpi.com
By combining experimental data from techniques like radical trapping experiments with high-level computational studies, researchers can build comprehensive mechanistic models. mdpi.com This synergy between experiment and theory is crucial for moving beyond empirical optimization and toward the knowledge-driven design of next-generation difluoromethylation methods. Future work will likely involve more sophisticated computational models that can accurately predict reaction outcomes and catalyst performance across a broader range of substrates and conditions.
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Design for Fluorinated Compounds
The complexity of chemical reactions, with their numerous influencing variables, presents a significant challenge for traditional predictive methods. chemcopilot.com Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to navigate this complexity, accelerating research and development in fluorination chemistry. ucla.edueurekalert.org
ML models can be trained on large datasets of known chemical reactions to identify complex patterns and predict the outcomes of new, untested reactions with impressive accuracy. chemcopilot.comacs.org This approach can significantly reduce the time and resources spent on experimental screening by prioritizing candidates with a high probability of success. chemcopilot.comrjptonline.org For instance, machine learning has been successfully used to map the intricate reaction landscape of deoxyfluorination reactions, enabling the accurate prediction of high-yielding conditions for new substrates. acs.org
Key applications of AI and ML in difluoromethylated chemistry include:
Reaction Outcome and Yield Prediction: Algorithms can predict the major product, potential by-products, and expected yield of a difluoromethylation reaction based on the structures of the reactants, reagents, and catalysts. rjptonline.org
Condition Optimization: AI can suggest optimal reaction conditions (e.g., solvent, temperature, catalyst loading) to maximize yield and selectivity. chemcopilot.com
Designing Novel Reactions: By learning the underlying principles of reactivity, ML models can potentially assist in the design of entirely new synthetic pathways and reagents for fluorination. eurekalert.org
As more high-quality reaction data becomes available, the predictive power of these models will continue to improve. The integration of AI and ML into the daily workflow of synthetic chemists promises to streamline the discovery and optimization of novel difluoromethylation reactions, ultimately accelerating the development of new fluorinated molecules. eurekalert.orgrjptonline.org
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-[4-(Difluoromethyl)phenyl]ethan-1-ol, and how can reaction efficiency be optimized?
- Methodology :
- Difluoromethylation : Utilize cesium carbonate as a base in DMF with sodium 2-chloro-2,2-difluoroacetate under nitrogen atmosphere. Monitor gas evolution and use an oil bubbler to manage pressure .
- TLC Monitoring : Analyze reaction progress using silica gel TLC with 1:2 ethyl acetate:hexanes. The starting material (e.g., phenolic precursor) typically has Rf 0.3, while the product shows Rf 0.5 under UV (254 nm) .
- Purification : Extract with ethyl acetate, wash with 1 M HCl, and dry over sodium sulfate. Column chromatography (e.g., hexanes:ethyl acetate gradient) isolates the product .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of the difluoromethyl group via NMR (δ ≈ -100 to -110 ppm) and hydroxyl proton resonance in NMR (δ 1.5–2.5 ppm for secondary alcohol) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] or [M-H]) and isotopic patterns consistent with fluorine atoms .
- HPLC : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What solvent systems and reaction conditions stabilize this compound during storage and experimentation?
- Stability Guidelines :
- Store in inert atmospheres (argon/nitrogen) at -20°C to prevent oxidation. Use amber vials to avoid photodegradation .
- Preferred solvents: Ethanol or ethyl acetate for dissolution due to moderate polarity and low reactivity with secondary alcohols . Avoid DMSO if hydroxyl group reactivity is a concern .
Advanced Research Questions
Q. How does the difluoromethyl group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Mechanistic Insights :
- Electrophilic Effects : The electron-withdrawing nature of the difluoromethyl group (-CFH) enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks (e.g., SN2 reactions) .
- Oxidation Pathways : The secondary alcohol moiety can be oxidized to a ketone (e.g., using CrO or Swern conditions), but the difluoromethyl group may sterically hinder some reagents .
- Computational Support : DFT calculations (e.g., B3LYP/6-31G*) predict bond dissociation energies and transition states for regioselective reactions .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Data Reconciliation Framework :
- SAR Studies : Systematically vary substituents (e.g., para- vs. meta-positions) to isolate contributions of the difluoromethyl group to antibacterial or enzyme inhibition .
- Assay Validation : Cross-validate results using orthogonal methods (e.g., microdilution vs. disk diffusion for antimicrobial activity) .
- Meta-Analysis : Compare datasets across literature, accounting for solvent effects (e.g., DMSO cytotoxicity) and purity thresholds (>95%) .
Q. Can biocatalytic methods replace traditional synthesis for greener production of this compound?
- Biocatalytic Optimization :
- Enzyme Screening : Test alcohol dehydrogenases (ADHs) or ketoreductases for stereoselective reduction of prochiral ketone precursors .
- Solvent Engineering : Use water-miscible ionic liquids (e.g., [BMIM][BF]) to enhance enzyme stability and substrate solubility .
- Yield Metrics : Compare turnover numbers (TON) and space-time yields (STY) with chemical methods. Pilot-scale reactors may achieve >80% conversion .
Future Research Directions
- Mechanistic Elucidation : Use in situ IR spectroscopy to track intermediates during difluoromethylation .
- Environmental Impact : Assess biodegradability via OECD 301F tests and ecotoxicity in Daphnia magna .
- Drug Discovery : Screen derivatives against fungal CYP51 enzymes for antifungal lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
